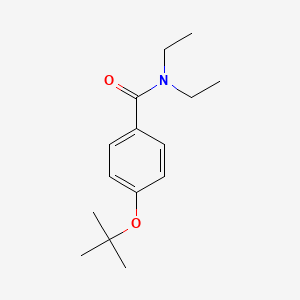
4-tert-Butoxy-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butoxy-N,N-diethylbenzamide is an organic compound with the molecular formula C15H23NO It is known for its unique chemical structure, which includes a tert-butoxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxy-N,N-diethylbenzamide typically involves the reaction of 4-tert-butoxybenzoyl chloride with diethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 4-tert-butoxybenzoyl chloride: This can be achieved by reacting 4-tert-butoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of this compound: The 4-tert-butoxybenzoyl chloride is then reacted with diethylamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butoxy-N,N-diethylbenzamide can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-tert-butoxybenzaldehyde or 4-tert-butoxybenzoic acid.
Reduction: Products may include 4-tert-butoxy-N,N-diethylbenzylamine.
Substitution: Products may include halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-tert-Butoxy-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-tert-Butoxy-N,N-diethylbenzamide involves its interaction with specific molecular targets. The tert-butoxy group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The amide group can form hydrogen bonds with target proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butyl-N,N-dimethylaniline
- 4-tert-Butyl-N-phenylbenzamide
- N-butyl-4-tert-butylbenzamide
Uniqueness
4-tert-Butoxy-N,N-diethylbenzamide is unique due to the presence of both the tert-butoxy group and the diethylamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
195001-85-5 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N,N-diethyl-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)12-8-10-13(11-9-12)18-15(3,4)5/h8-11H,6-7H2,1-5H3 |
Clé InChI |
OZADUOXBCVMKLQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


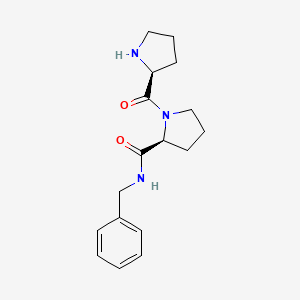
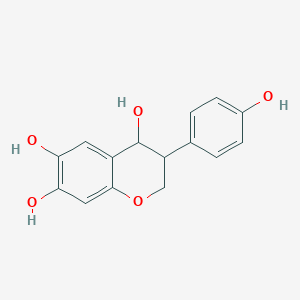
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
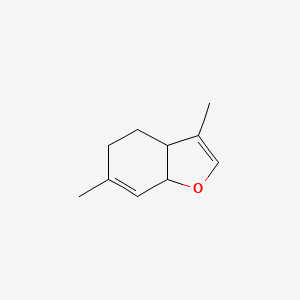
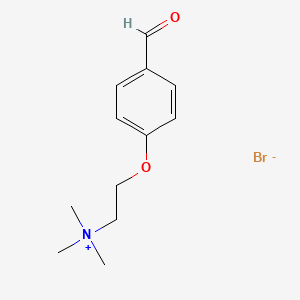
![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)
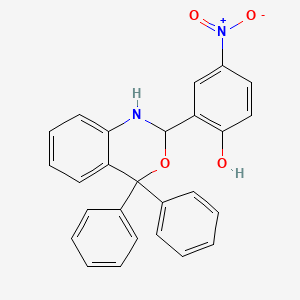
![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
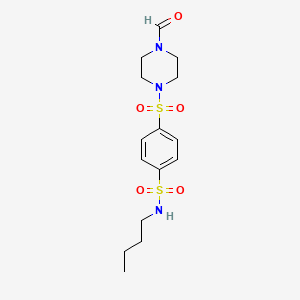
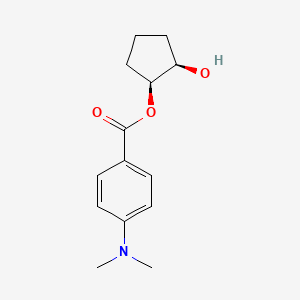
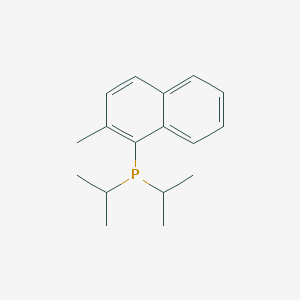
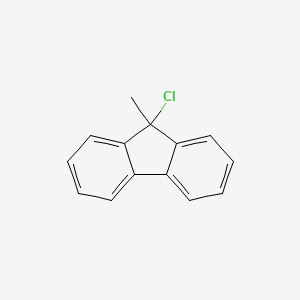
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
![1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one](/img/structure/B12580244.png)
